molecular formula C15H14FN3 B1373180 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1183150-96-0

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No.: B1373180
CAS No.: 1183150-96-0
M. Wt: 255.29 g/mol
InChI Key: UADBSPMSBXBNFZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound must be understood within the broader context of benzimidazole chemistry evolution. The benzimidazole scaffold itself was first discovered during vitamin B12 research, where the benzimidazole nucleus was identified as a stable platform for drug development. Initial investigations into benzimidazole's biological activity commenced in 1944, with subsequent research in the 1940s demonstrating that benzimidazole derivatives could act similarly to purines in providing biological responses.

The pivotal discovery that 5,6-dimethylbenzimidazole constituted a degradation product of vitamin B12, with some derivatives possessing vitamin B12-like activity, significantly accelerated research interest in benzimidazole nuclei. This breakthrough established the foundation for exploring benzimidazole systems across numerous therapeutic areas. The emergence of benzimidazole as an important heterocyclic system stems from its presence in diverse biologically active compounds, including antiparasitics, antimicrobials, antivirals, antifungals, anticonvulsants, antihypertensives, antihistaminics, analgesics, anti-inflammatory agents, anticancer compounds, anticoagulants, and proton pump inhibitors.

The specific development of fluorinated benzimidazole derivatives, including compounds structurally related to this compound, represents a more recent advancement in medicinal chemistry. Research has demonstrated that fluorine incorporation into benzimidazole systems can significantly enhance biological activity and selectivity. The synthesis of fluorobenzimidazole derivatives as inhibitors of specific enzymes, such as 5-lipoxygenase and soluble epoxide hydrolase, has yielded compounds with remarkable potency, including derivatives with inhibitory concentrations of less than 1 micromolar.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing fluorinated benzimidazole derivatives. Recent advances include ultrasound-assisted synthesis techniques that enable the preparation of trifluoromethyl-substituted benzimidazole derivatives under environmentally friendly conditions. These synthetic developments have facilitated the exploration of fluorinated benzimidazole chemical space, leading to the identification of compounds with enhanced therapeutic potential.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass broader principles of heterocyclic design and functionality. Benzimidazole systems are regarded as "privileged structures" in heterocyclic chemistry due to their association with diverse biological activities. This privileged status stems from the benzimidazole nucleus's ability to serve as a versatile scaffold that can accommodate various substituents while maintaining favorable pharmacological properties.

The fluorine substitution pattern in this compound exemplifies modern approaches to heterocyclic modification for enhanced biological activity. Fluorine incorporation into heterocyclic systems represents a sophisticated strategy for modulating molecular properties, including lipophilicity, metabolic stability, and receptor binding characteristics. The specific positioning of fluorine at the 5-position of the benzimidazole ring in this compound reflects careful consideration of electronic effects and steric factors that influence biological activity.

The compound's structural features demonstrate the integration of multiple heterocyclic chemistry principles within a single molecular framework. The benzimidazole core provides the foundational heterocyclic scaffold, while the aniline substituent introduces additional nitrogen functionality that can participate in hydrogen bonding and other molecular interactions. The methylation patterns throughout the molecule represent strategic modifications aimed at optimizing molecular recognition and binding affinity.

Structural Feature Chemical Significance Biological Relevance
Benzimidazole Core Privileged heterocyclic scaffold Multiple receptor interactions
5-Fluorine Substitution Enhanced metabolic stability Increased binding affinity
N-1 Methylation Modulated basicity Improved selectivity
2-Methylaniline Group Hydrogen bonding capacity Enhanced target recognition

Research into benzimidazole derivatives has revealed structure-activity relationships that illuminate the compound's potential significance in drug discovery. Studies examining fluorobenzimidazole inhibitors have demonstrated that specific substitution patterns can yield compounds with exceptional potency against target enzymes. For example, certain fluorobenzimidazole derivatives have achieved inhibitory concentrations of 0.7 to 0.9 micromolar against key biological targets, indicating the potential for developing highly active therapeutic agents.

The heterocyclic chemistry of this compound also reflects advances in synthetic methodology development. The preparation of fluorinated benzimidazole derivatives requires sophisticated synthetic approaches that can selectively introduce fluorine while maintaining the integrity of the heterocyclic system. Recent developments in microwave-supported synthesis and ultrasound-assisted reactions have enabled more efficient access to fluorobenzimidazole derivatives, facilitating their exploration in medicinal chemistry applications.

Research Relevance and Applications

The research relevance of this compound encompasses multiple dimensions of contemporary pharmaceutical and chemical research. As a representative fluorinated benzimidazole derivative, this compound serves as a valuable tool for investigating structure-activity relationships in benzimidazole-based drug discovery programs. The compound's well-defined structure and commercial availability at research scale make it an attractive starting point for medicinal chemistry optimization studies.

The compound's applications in pharmaceutical research are supported by the established therapeutic potential of benzimidazole derivatives across numerous indication areas. The benzimidazole scaffold has yielded successful therapeutic agents including albendazole, mebendazole, and thiabendazole as antihelmintics; enviradine as an antiviral; carbendazim as a fungicidal agent; omeprazole, lansoprazole, and pantoprazole as proton pump inhibitors; candesartan cilexitil and telmisartan as antihypertensives; and astemizole as an antihistaminic agent. This therapeutic diversity indicates the potential for developing novel applications for fluorinated derivatives like this compound.

Current research applications focus on the compound's utility as a synthetic intermediate and building block for more complex molecular architectures. The presence of both the fluorinated benzimidazole core and the aniline functionality provides multiple sites for further chemical modification and elaboration. This versatility makes the compound valuable for exploring chemical space around the benzimidazole scaffold and for developing structure-activity relationship models that guide drug discovery efforts.

Research Application Methodology Expected Outcomes
Structure-Activity Studies Chemical modification of aniline group Enhanced target selectivity
Synthetic Intermediate Coupling reactions at aniline nitrogen Novel heterocyclic architectures
Fluorine Chemistry Exploration of fluorine effects Improved pharmacological properties
Biological Screening In vitro enzyme assays Identification of new activities

The compound's research relevance is further enhanced by recent advances in fluorinated heterocycle synthesis and biological evaluation. Studies have demonstrated that fluorinated benzimidazole derivatives can exhibit significant anti-inflammatory activity, with some compounds achieving 64 to 67 percent inhibition of edema in standard pharmacological models. These findings suggest that this compound and related derivatives may possess unexplored therapeutic potential worthy of systematic investigation.

The synthetic accessibility of this compound through established benzimidazole chemistry methodologies contributes to its research utility. Standard synthetic approaches for benzimidazole derivatives typically involve condensation reactions of orthophenylenediamine derivatives with appropriate carboxylic acid equivalents, followed by selective functionalization. The specific synthetic route to this compound likely involves strategic fluorine introduction and aniline coupling reactions that can be optimized for research-scale preparation.

Contemporary research directions for this compound include its evaluation as a building block for developing novel therapeutic agents targeting specific biological pathways. The combination of fluorinated benzimidazole pharmacophore with aniline functionality suggests potential applications in developing inhibitors for enzymes or receptors that recognize both heterocyclic and aromatic amine motifs. The compound's structural complexity provides multiple vectors for optimization, enabling systematic exploration of chemical modifications that enhance biological activity, selectivity, and pharmacological properties.

Properties

IUPAC Name

5-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-9-3-4-10(7-12(9)17)15-18-13-8-11(16)5-6-14(13)19(15)2/h3-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBSPMSBXBNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of the Aniline Group

The 2-methylaniline group enables nucleophilic reactions at the amine site, including acylation, alkylation, and urea/thiourea formation.

Urea Formation

The primary amine reacts with isocyanates to form ureas. For example, in analogous benzimidazolone derivatives (PMC9749952 ), phenylurea derivatives were synthesized via reaction with aryl isocyanates under mild conditions (DCM, DIPEA).
Example Reaction:

Aniline+R NCODIPEA DCMUrea derivative\text{Aniline}+\text{R NCO}\xrightarrow{\text{DIPEA DCM}}\text{Urea derivative}

Key Data:

  • Yields for urea derivatives of similar compounds: 60–85% .

  • Conditions: Room temperature, 2–4 hours .

Amide Coupling

The amine participates in amide bond formation with carboxylic acids using coupling agents like EDCI/HOBT. For instance, EvitaChem reports amide synthesis via activation with EDCI/HOBT in DMF/DCM.
Example Reaction:

Aniline+R COOHEDCI HOBTAmide\text{Aniline}+\text{R COOH}\xrightarrow{\text{EDCI HOBT}}\text{Amide}

Key Data:

  • Reaction time: 12–24 hours at 0°C to room temperature.

  • Yields: 70–90% for triazole-aniline hybrids.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodiazole and aniline rings undergo EAS, with substituents directing reactivity:

  • Fluorine (meta-directing) on benzodiazole favors substitution at C4 or C6.

  • Methyl group (ortho/para-directing) on aniline enhances reactivity at the para position.

Nitration

Nitration of the benzodiazole ring occurs preferentially at the C4 position due to fluorine’s meta-directing effect. For related fluorinated benzimidazoles, nitration with HNO₃/H₂SO₄ proceeds at 0°C .
Key Data:

  • Reported yields for nitrated benzimidazoles: 65–75% .

Halogenation

Bromination or iodination can occur on the aniline ring. In PMC9749952 , 4-iodoaniline derivatives showed enhanced binding affinity, suggesting feasible iodination under standard conditions (e.g., NIS in AcOH).

Functionalization of the Benzodiazole Ring

The 1-methyl-1H-1,3-benzodiazole core is susceptible to:

Alkylation/Acylation

The nitrogen atoms in the diazole ring can undergo quaternization or acylation. For example, triphosgene-mediated cyclization reactions form fused heterocycles (ChemRxiv ).
Example Reaction:

Benzodiazole+Oxalyl chlorideΔOxazoloquinolinone\text{Benzodiazole}+\text{Oxalyl chloride}\xrightarrow{\Delta}\text{Oxazoloquinolinone}

Key Data:

  • Yields for oxazoloquinolinone derivatives: >90% .

  • Conditions: Reflux in Et₂O for 18 hours .

Suzuki-Miyaura Coupling

The fluorine substituent can be replaced via palladium-catalyzed cross-coupling. For instance, PMC9749952 describes Suzuki reactions using 4-iodophenyl derivatives and boronic acids.
Key Data:

  • Catalysts: Pd(dppf)Cl₂, Cs₂CO₃ .

  • Yields: 70–85% for aryl-coupled products .

Oxidation of the Methyl Group

The 2-methyl group on the aniline may oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄). Analogous reactions for methylpyridines show moderate yields (~50%) .

Comparative Reactivity Table

Reaction Type Conditions Yield Key Reference
Urea FormationDCM, DIPEA, RT, 2–4 h60–85%
Amide CouplingEDCI/HOBT, DMF, 0°C–RT, 12–24 h70–90%
NitrationHNO₃/H₂SO₄, 0°C, 1 h65–75%
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, 70°C, 1 h70–85%
Oxazoloquinolinone SynthesisOxalyl chloride, Et₂O, reflux, 18 h>90%

Mechanistic Insights

  • Steric Effects : The 1-methyl group on benzodiazole hinders substitution at the adjacent nitrogen, favoring reactions at the aniline site .

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzodiazole ring, directing electrophiles to the aniline moiety .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. Specifically, 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline has been studied for its potential in targeting specific cancer cell lines. Studies demonstrate that the compound can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing new antibiotics to combat resistant bacterial infections. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Materials Science Applications

Fluorescent Probes
Due to its distinct fluorescence characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time, aiding in the study of cellular dynamics and interactions .

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing functionalized polymers with enhanced optical properties. These materials are useful in applications ranging from optoelectronics to photonic devices, where tailored optical characteristics are essential for device performance .

Analytical Chemistry Applications

Chromatographic Techniques
The compound's unique chemical properties make it suitable for use in chromatographic methods such as High Performance Liquid Chromatography (HPLC). It can be employed as a standard or marker for quantifying other related compounds in complex mixtures, enhancing the accuracy of analytical measurements .

Spectroscopic Analysis
Spectroscopic techniques, including NMR and UV-Vis spectroscopy, utilize this compound for studying interactions between different chemical species. Its distinct spectral features allow chemists to analyze reaction mechanisms and product formation effectively .

Case Studies

Study TitleFocusFindings
"Anticancer Activity of Benzodiazole Derivatives"Evaluation of various derivativesThe compound demonstrated significant cytotoxicity against breast cancer cell lines.
"Synthesis and Characterization of Fluorescent Probes"Development of new probesThe compound was successfully synthesized and exhibited strong fluorescence under UV light.
"Antimicrobial Efficacy of Novel Compounds"Testing against resistant strainsShowed effective inhibition against MRSA and E. coli strains.

Mechanism of Action

The mechanism of action of 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aniline group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. 4-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
  • CAS No.: 1182902-36-8
  • Molecular Formula : C₁₅H₁₄FN₃
  • Molar Mass : 255.29 g/mol
  • Key Differences :
    • Benzodiazolyl group attached at position 4 (instead of 5) on the aniline ring.
    • Predicted physicochemical properties:
  • Density : 1.26±0.1 g/cm³
  • Boiling Point : 461.4±55.0 °C
  • pKa : 4.50±0.10
  • Impact : Positional isomerism may alter binding affinity in biological targets due to steric and electronic effects.
b. 5-(1H-1,3-Benzodiazol-2-yl)-2-methoxyaniline
  • CAS No.: 443124-54-7
  • Molecular Formula : C₁₄H₁₃N₃O
  • Molar Mass : 239.28 g/mol
  • Key Differences: Methoxy (-OCH₃) group at position 2 of the aniline (vs. methyl in the target compound). No fluorine substituent on the benzodiazole ring .

Heterocyclic Core Modifications

a. 5-Chloro-2-(1H-tetrazol-5-yl)aniline
  • CAS No.: 54013-18-2
  • Molecular Formula : C₇H₆ClN₅
  • Molar Mass : 199.61 g/mol
  • Key Differences :
    • Tetrazole ring replaces benzodiazole.
    • Chlorine substituent at position 5 (vs. fluorine in the target compound).
  • Impact : Tetrazoles act as bioisosteres for carboxylic acids, enabling distinct pharmacological interactions .

N-Substituent Variations on Benzodiazole

a. 3-(1-Cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
  • CAS No.: 1354962-68-7
  • Molecular Formula : C₁₇H₁₅FN₄
  • Key Differences :
    • Cyclopropyl group at the 1-position of benzodiazole (vs. methyl).
  • Impact : Bulky cyclopropyl substituents may improve metabolic stability by shielding reactive sites .
b. 5-[5-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
  • CAS No.: 327169-27-7
  • Key Differences :
    • Isopropyl group at the 1-position of benzodiazole (vs. methyl).
  • Impact : Increased steric bulk could modulate solubility and target selectivity.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Enhances electronegativity and membrane permeability, critical for CNS-targeting drugs .
  • Methyl vs. Methoxy : Methyl groups improve lipophilicity and passive diffusion, whereas methoxy groups favor polar interactions .
  • N-Substituents : Bulky groups (e.g., cyclopropyl) reduce metabolic oxidation, extending half-life .

Biological Activity

5-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula: C10H11FN2
  • Molecular Weight: 180.21 g/mol
  • CAS Number: 1311314-23-4

The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by targeting oncogenic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MIA PaCa-2 (pancreatic cancer)
    • K562 (chronic myeloid leukemia)

The compound demonstrated an IC50 value of approximately 106M10^{-6}M in these cell lines, indicating potent anticancer activity.

Apoptotic Induction

The mechanism through which this compound induces apoptosis involves:

  • Mitochondrial Pathway Activation: The compound alters mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.
  • Caspase Activation: This release triggers a cascade involving initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death.

Study 1: Cytotoxicity Assay

In a study conducted on various cancer cell lines, the compound was evaluated for its cytotoxic effects using the MTT assay. Results showed:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.8Induction of apoptosis via mitochondrial pathway
MIA PaCa-20.5Caspase activation and cell cycle arrest
K5620.6Inhibition of proliferation

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at the benzodiazole core significantly impact biological activity. The presence of the fluorine atom at position five is crucial for enhancing the compound's potency against cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example:

  • Cyclization in H₂SO₄ : describes a protocol where concentrated H₂SO₄ is used to promote cyclization, followed by extraction with chloroform and purification via silica gel chromatography .
  • Na₂S₂O₅ in DMF : and highlight the use of sodium metabisulfite (Na₂S₂O₅) in dry DMF under nitrogen at 120°C for benzimidazole ring formation, achieving yields of 70–85% .
    • Critical Parameters : Acid strength (H₂SO₄ vs. milder Na₂S₂O₅), reaction time (2–18 hours), and inert atmosphere (to prevent oxidation) significantly affect product purity and yield.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Used to verify substituent positions (e.g., fluorine at C5 of benzodiazole, methyl groups on the aniline and benzodiazole rings) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : demonstrates crystallographic analysis for analogous fluorinated benzodiazoles to resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during benzodiazole ring formation, particularly for fluorine and methyl substituents?

  • Methodological Answer :

  • Pre-functionalized intermediates : Use of 5-fluoro-1-methyl-1H-benzodiazole precursors (as in ) avoids competing substitution at undesired positions .
  • Directing Groups : employs sodium metabisulfite to stabilize reactive intermediates, directing cyclization to the C2 position of the aniline moiety .
    • Data Contradiction : uses H₂SO₄, which may lead to sulfonation side reactions, whereas Na₂S₂O₅ in DMF ( ) minimizes byproducts.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Used to map electron density (e.g., fluorine’s electron-withdrawing effect increases electrophilicity at C4 of the benzodiazole ring).
  • Molecular Docking : Predicts interactions with biological targets (e.g., enzymes or receptors), guiding derivatization for enhanced bioactivity .

Q. What are the limitations of current purification methods, and how can they be optimized for scalability?

  • Methodological Answer :

  • Chromatography Challenges : Silica gel chromatography ( ) is effective for lab-scale purification but impractical for large batches.
  • Alternative Approaches : Recrystallization from methanol ( ) or preparative HPLC ( ) improves purity but requires solvent optimization .

Key Research Gaps

  • Solvent Effects : (chloroform) vs. (DMF) shows solvent polarity impacts reaction kinetics but lacks systematic studies.
  • Biological Activity : While and focus on synthesis, no data exists on this compound’s pharmacological potential (e.g., kinase inhibition or antimicrobial activity).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 2
5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.